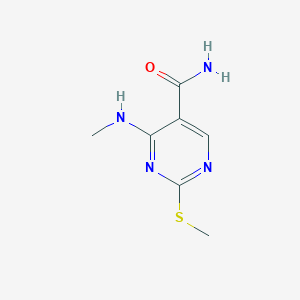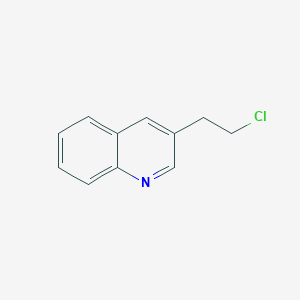
3-(2-Chloroethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)quinoline is a heterocyclic aromatic compound that features a quinoline ring system substituted with a 2-chloroethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)quinoline typically involves the reaction of quinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: 3-(2-Azidoethyl)quinoline, 3-(2-Thiocyanatoethyl)quinoline.
Oxidation Products: Quinoline-3-carboxylic acid derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Chinolinderivate eingesetzt.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Erforscht auf sein potenzielles Einsatzgebiet bei der Entwicklung neuer Arzneimittel, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2-Chlorethyl)chinolin umfasst seine Interaktion mit zellulären Zielstrukturen wie DNA und Proteinen. Die Verbindung kann kovalente Bindungen mit nucleophilen Stellen in der DNA bilden, was zu DNA-Schäden und Zelltod führt. Dieser Mechanismus ähnelt dem anderer alkylierender Agenzien, die in der Chemotherapie eingesetzt werden. Darüber hinaus kann die Verbindung wichtige Enzyme hemmen, die an zellulären Prozessen beteiligt sind, was zusätzlich zu ihrer Bioaktivität beiträgt.
Ähnliche Verbindungen:
2-Chlorchinolin: Eine strukturell ähnliche Verbindung mit einem Chloratom an der zweiten Position des Chinolinrings.
3-(2-Bromethyl)chinolin: Ähnlich wie 3-(2-Chlorethyl)chinolin, jedoch mit einem Bromatom anstelle von Chlor.
Chinolin-3-carbonsäure: Ein Chinolinderivat mit einer Carboxylgruppe an der dritten Position.
Einzigartigkeit: 3-(2-Chlorethyl)chinolin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein der 2-Chlorethylgruppe ermöglicht spezifische Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung in der medizinischen Chemie macht.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)quinoline involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline: A structurally similar compound with a chlorine atom at the second position of the quinoline ring.
3-(2-Bromoethyl)quinoline: Similar to 3-(2-Chloroethyl)quinoline but with a bromine atom instead of chlorine.
Quinoline-3-carboxylic acid: A quinoline derivative with a carboxyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2-chloroethyl group allows for specific interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H10ClN |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
3-(2-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
QYUDUAKYXCFSSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


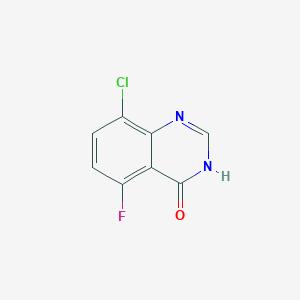
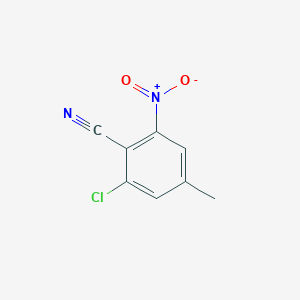


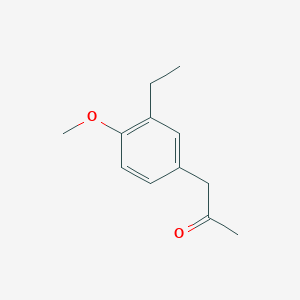
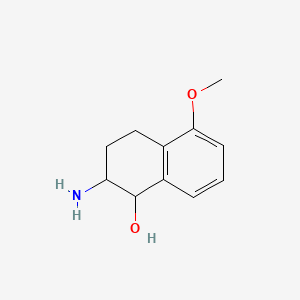
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)

![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
